2,4-dioxo-N-(4-sulfamoylphenyl)-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(4-METHYLPHENYL)-2,4-DIOXO-N-(4-SULFAMOYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a sulfamoylphenyl group, and a methylphenyl group.
Preparation Methods
The synthesis of 3-(4-METHYLPHENYL)-2,4-DIOXO-N-(4-SULFAMOYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfamoylphenyl Group: This step typically involves a substitution reaction where a sulfamoyl group is introduced to the phenyl ring.
Attachment of the Methylphenyl Group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(4-METHYLPHENYL)-2,4-DIOXO-N-(4-SULFAMOYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfamoyl group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Scientific Research Applications
3-(4-METHYLPHENYL)-2,4-DIOXO-N-(4-SULFAMOYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-2,4-DIOXO-N-(4-SULFAMOYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Comparison with Similar Compounds
Similar compounds to 3-(4-METHYLPHENYL)-2,4-DIOXO-N-(4-SULFAMOYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE include:
Celecoxib: A well-known COX-2 inhibitor with a similar sulfamoylphenyl group.
4-Formylphenylboronic Acid: Used in organic synthesis with structural similarities in the phenyl ring.
The uniqueness of 3-(4-METHYLPHENYL)-2,4-DIOXO-N-(4-SULFAMOYLPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O5S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H16N4O5S/c1-11-2-6-13(7-3-11)22-17(24)15(10-20-18(22)25)16(23)21-12-4-8-14(9-5-12)28(19,26)27/h2-10H,1H3,(H,20,25)(H,21,23)(H2,19,26,27) |
InChI Key |
VUGYNUJESOKLCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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